molecular formula C33H39N3O6 B12373234 (S)-7-amino-3-((S)-2-(benzyloxycarbonylamino)-3-phenylpropanamido)-2-oxoheptyl 2,6-dimethylbenzoate

(S)-7-amino-3-((S)-2-(benzyloxycarbonylamino)-3-phenylpropanamido)-2-oxoheptyl 2,6-dimethylbenzoate

Cat. No.: B12373234
M. Wt: 573.7 g/mol
InChI Key: SRXNAWHDCFMFNI-NSOVKSMOSA-N
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Description

GB111-NH2 is a small molecule inhibitor specifically designed to target cysteine cathepsins, a family of proteases involved in various physiological and pathological processes. This compound has garnered significant attention in the field of cancer research due to its ability to modulate the tumor microenvironment by inhibiting cathepsin activity .

Preparation Methods

The synthesis of GB111-NH2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GB111-NH2 undergoes several types of chemical reactions, primarily focusing on its interaction with cysteine cathepsins:

Scientific Research Applications

GB111-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

GB111-NH2 is unique in its specificity and potency as a cysteine cathepsin inhibitor. Similar compounds include:

Properties

Molecular Formula

C33H39N3O6

Molecular Weight

573.7 g/mol

IUPAC Name

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate

InChI

InChI=1S/C33H39N3O6/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40)/t27-,28-/m0/s1

InChI Key

SRXNAWHDCFMFNI-NSOVKSMOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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